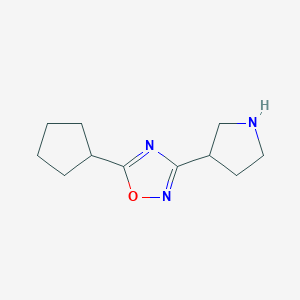
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Neuroprotective Applications
This compound has shown potential in the field of neuroprotection, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are evaluated through cell viability assays, ELISA, qRT-PCR, western blotting, and molecular docking studies. These studies suggest that derivatives of this compound can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Anti-neuroinflammatory Properties
Inflammation is a significant factor in the progression of neurological disorders. Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate derivatives have been evaluated for their anti-neuroinflammatory properties. They have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, indicating potential applications in managing neuroinflammation .
Cardiovascular Research
Pyridazinone derivatives, which include Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, were initially explored for cardiovascular drugs. They have been associated with a broad spectrum of activities, including antihypertensive and antiplatelet effects. This makes them valuable for cardiovascular research, particularly in drug design and discovery .
Antimicrobial and Antitubercular Activity
The broad spectrum of pharmacological activities of pyridazinone derivatives extends to antimicrobial and antitubercular properties. These compounds have been reported to possess significant activity against various microbial and tubercular strains, which is essential for developing new antibiotics and treatments for tuberculosis .
Analgesic and Anti-inflammatory Effects
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been studied for its analgesic and anti-inflammatory effects. These properties are vital for the development of new pain management and anti-inflammatory drugs, offering alternatives to current medications with fewer side effects .
Antidiabetic Potential
Research into the antidiabetic properties of pyridazinone derivatives, including Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, has shown promise. These compounds could play a role in the synthesis of new antidiabetic drugs, contributing to the treatment of diabetes mellitus .
Anticancer Research
The anticancer potential of pyridazinone derivatives is another exciting area of application. These compounds have been explored for their ability to inhibit cancer cell growth, making them candidates for further research in cancer therapy .
Agrochemical Applications
Initially, the pyridazinone nucleus was also used in agrochemicals. The derivatives of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate could be utilized in the development of new agrochemicals, potentially leading to more effective and environmentally friendly pesticides and herbicides .
Mechanism of Action
Target of Action
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFUKAYRLSUSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

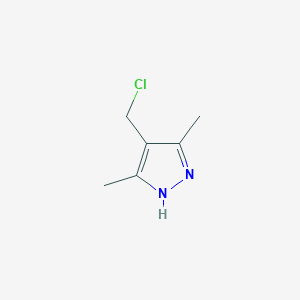
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
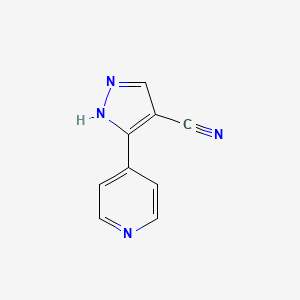
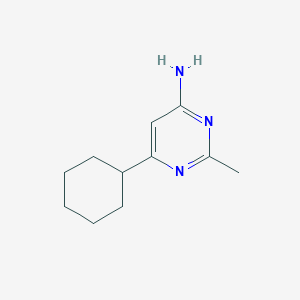
![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)

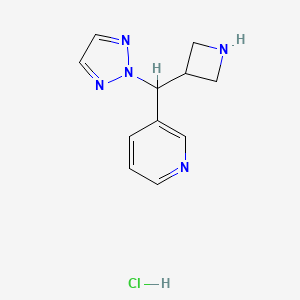
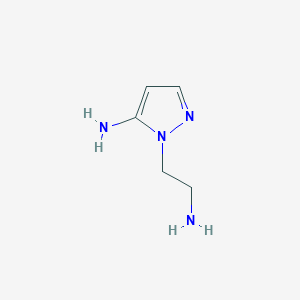
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
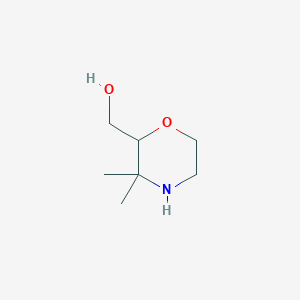

![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
